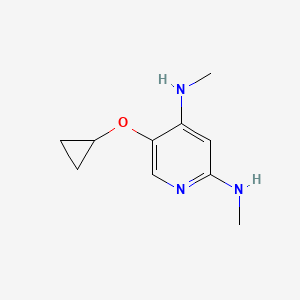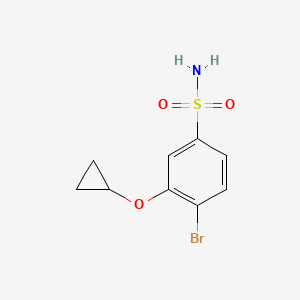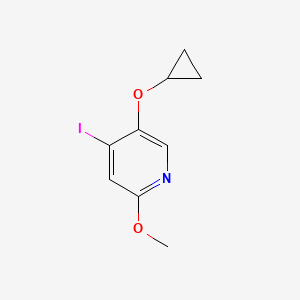
5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with cyclopropoxy and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via an etherification reaction using cyclopropanol and a suitable base.
Dimethylation: The dimethylamino groups are introduced through a methylation reaction using dimethylamine and a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Shares structural similarities with other pyridine derivatives.
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar to other compounds with cyclopropoxy and dimethylamino groups.
Uniqueness
Structural Features: The presence of both cyclopropoxy and dimethylamino groups on the pyridine ring makes it unique.
Reactivity: Its reactivity profile differs from other pyridine derivatives due to the specific substituents.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,4-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3O/c1-11-8-5-10(12-2)13-6-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
CEAZELZNZDGZLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















